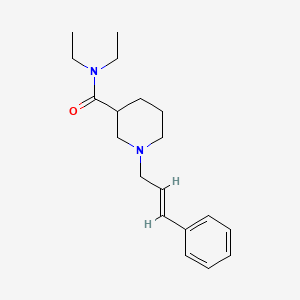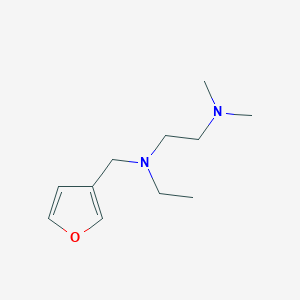
N,N-diethyl-1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide
説明
N,N-diethyl-1-(3-phenyl-2-propen-1-yl)-3-piperidinecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is commonly known as eticyclidine or PCE. Eticyclidine has been widely used in scientific research for its unique pharmacological properties.
作用機序
Eticyclidine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the regulation of synaptic plasticity and learning and memory. By blocking the NMDA receptor, eticyclidine disrupts the normal functioning of the central nervous system, leading to its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects
Eticyclidine has been shown to produce a range of biochemical and physiological effects. It can cause alterations in heart rate, blood pressure, body temperature, and breathing rate. Eticyclidine can also produce hallucinations, feelings of detachment from reality, and altered perceptions of time and space.
実験室実験の利点と制限
One of the main advantages of using eticyclidine in lab experiments is its unique pharmacological properties. It can be used as a tool to study the effects of drugs on the central nervous system and to explore the mechanisms underlying various neurological disorders. However, one of the limitations of using eticyclidine is its potential for abuse and dependence. Therefore, researchers must take appropriate precautions to ensure the safe handling and storage of this compound.
将来の方向性
There are several future directions for the use of eticyclidine in scientific research. One potential area of study is the role of the NMDA receptor in the development and progression of various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, researchers may explore the potential therapeutic applications of eticyclidine in the treatment of these disorders. Finally, there is a need for further research into the long-term effects of eticyclidine use on the central nervous system and its potential for abuse and dependence.
Conclusion
Eticyclidine is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. It acts as a non-competitive antagonist of the NMDA receptor, producing dissociative and hallucinogenic effects. While eticyclidine has several advantages for lab experiments, researchers must take appropriate precautions to ensure its safe handling and storage. There are several future directions for the use of eticyclidine in scientific research, including the study of its role in neurological disorders and its potential therapeutic applications.
科学的研究の応用
Eticyclidine has been widely used in scientific research for its unique pharmacological properties. It has been used as a tool to study the central nervous system and the effects of various drugs on the brain. Eticyclidine has been shown to have hallucinogenic and dissociative properties that are similar to those of phencyclidine (PCP).
特性
IUPAC Name |
N,N-diethyl-1-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-3-21(4-2)19(22)18-13-9-15-20(16-18)14-8-12-17-10-6-5-7-11-17/h5-8,10-12,18H,3-4,9,13-16H2,1-2H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQWOIXWKAQARO-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1CCCN(C1)C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,6-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851316.png)
![1-ethyl-4-[3-(methylthio)propyl]piperazine](/img/structure/B3851324.png)
![N,N-diethyl-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851327.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851330.png)
![4-[(4-acetyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B3851343.png)


![2,2'-{[4-(hexyloxy)benzyl]imino}diethanol](/img/structure/B3851354.png)

![2-[benzyl(3-bromo-4-methoxybenzyl)amino]ethanol](/img/structure/B3851373.png)
![1-(2,5-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B3851380.png)

![(3-chlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B3851421.png)
![2-[(3-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B3851424.png)